molecular formula C14H11ClO2 B12888444 2-(2-Chloroethoxy)dibenzo[b,d]furan CAS No. 88910-75-2

2-(2-Chloroethoxy)dibenzo[b,d]furan

Cat. No.: B12888444
CAS No.: 88910-75-2
M. Wt: 246.69 g/mol
InChI Key: HMKPIBDMWVLNCD-UHFFFAOYSA-N
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Description

2-(2-Chloroethoxy)dibenzo[b,d]furan is a high-purity chemical reagent featuring a dibenzofuran core functionalized with a 2-chloroethoxy substituent. The dibenzofuran scaffold is a rigid, planar, and aromatic heterocyclic system consisting of two benzene rings fused to a central furan ring. This structure is a prominent pharmacophore in medicinal chemistry and a valuable building block in materials science . The 2-chloroethoxy side chain serves as a versatile synthetic handle, enabling further structural elaboration through nucleophilic substitution reactions, such as coupling with nucleophiles to form ethers or serving as a point of attachment for more complex molecular architectures. In research, dibenzofuran derivatives are investigated for their diverse biological activities. The dibenzofuran motif is found in compounds with potent inhibitory activity against various enzymes and pathogens, including metalloproteinase-12 and Mycobacterium tuberculosis . Furthermore, the defined geometry and electron-rich nature of the dibenzofuran system make it an attractive scaffold for the development of organic materials, particularly for applications in light-emitting devices and as a component in macrocyclic structures . Researchers utilize this compound and its derivatives in the synthesis of novel molecules for drug discovery programs and advanced material development. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only. Not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88910-75-2

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

2-(2-chloroethoxy)dibenzofuran

InChI

InChI=1S/C14H11ClO2/c15-7-8-16-10-5-6-14-12(9-10)11-3-1-2-4-13(11)17-14/h1-6,9H,7-8H2

InChI Key

HMKPIBDMWVLNCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OCCCl

Origin of Product

United States

Synthetic Methodologies for 2 2 Chloroethoxy Dibenzo B,d Furan and Analogous Structures

Direct Synthesis Strategies for 2-(2-Chloroethoxy)dibenzo[b,d]furan

The direct synthesis of this compound would most likely involve the etherification of 2-hydroxydibenzo[b,d]furan or the cyclization of a precursor already containing the chloroethoxy moiety.

A plausible and efficient route to introduce the chloroethoxy group is through a precursor-based strategy, specifically the Williamson ether synthesis. This method would involve the reaction of a nucleophilic precursor, such as the phenoxide generated from 2-hydroxydibenzo[b,d]furan, with an electrophilic chloroethoxy reagent.

A relevant analogue to this approach is the synthesis of other aromatic ethers where a hydroxy-functionalized aromatic compound is treated with a chloroethoxy reagent. For instance, a documented procedure involves reacting 4-hydroxybenzaldehyde (B117250) with 2-(2-chloroethoxy)ethanol (B196239) in the presence of potassium carbonate (K₂CO₃) in a dimethylformamide (DMF) solvent at elevated temperatures. researchgate.net This reaction establishes a clear precedent for forming an aryloxyethoxy linkage.

To synthesize the target compound, this compound, one would first require the 2-hydroxydibenzo[b,d]furan precursor. This intermediate would then be deprotonated with a suitable base (e.g., K₂CO₃, NaH) to form the corresponding phenoxide. The subsequent nucleophilic attack on a chloroethoxy reagent, such as 1-bromo-2-chloroethane (B52838) or 2-chloroethyl tosylate, would yield the final product. The choice of reagent is critical; using 2-(2-chloroethoxy)ethanol would require activation of its terminal hydroxyl group, for example, by conversion to a tosylate, to make it a better leaving group. researchgate.net

The formation of the central furan (B31954) ring is the cornerstone of synthesizing the dibenzo[b,d]furan moiety. Modern organic synthesis offers several powerful cyclization methods. A prominent strategy is the palladium-catalyzed intramolecular C-H activation/C-O cyclization. acs.org This reaction can be applied to 2-arylphenol substrates to forge the C-O bond, completing the furan ring. acs.org The process often proceeds through a Pd(0)/Pd(II) catalytic cycle and can utilize air as the terminal oxidant. acs.orgacs.org This method is noted for its tolerance of various functional groups, making it suitable for creating substituted dibenzofurans. acs.orgnih.gov

Another powerful technique involves the intramolecular cyclization of ortho-diazonium salts derived from diaryl ethers, which can be catalyzed by palladium acetate (B1210297) in refluxing ethanol. organic-chemistry.orgbiointerfaceresearch.com These cyclization strategies could theoretically be applied to precursors that already feature a chloroethoxy group on one of the phenyl rings, leading directly to the final product.

The most direct and common method for introducing the chloroethoxy substituent onto the pre-formed dibenzo[b,d]furan scaffold is through alkylation or, more specifically, Williamson ether synthesis. This reaction involves the O-alkylation of 2-hydroxydibenzo[b,d]furan.

The general protocol is as follows:

Deprotonation: The phenolic hydroxyl group of 2-hydroxydibenzo[b,d]furan is deprotonated using a base like potassium carbonate or sodium hydride in an aprotic polar solvent such as DMF or acetonitrile.

Nucleophilic Substitution: The resulting phenoxide anion acts as a nucleophile, attacking an alkyl halide like 1-bromo-2-chloroethane. The bromide is a better leaving group than chloride, facilitating the reaction at the desired position.

Product Formation: The reaction yields this compound.

This method is analogous to the synthesis of various crown ether precursors, where catechols or resorcinols are reacted with di-halogenated ethylene (B1197577) glycol derivatives. vt.edu For example, the synthesis of O,O-bis(8-chloro-3,6-dioxaoctyloxy)catechol is achieved by reacting the starting diol with thionyl chloride and pyridine. vt.edu This highlights the standard chemical transformations used to prepare chloroethoxy-functionalized molecules.

General Synthetic Routes to Dibenzo[b,d]furan and its Substituted Forms

The dibenzo[b,d]furan core is a privileged structure in medicinal and materials chemistry, leading to the development of numerous synthetic routes.

Palladium catalysis is a versatile tool for constructing the dibenzo[b,d]furan system. These methods often provide high yields and functional group tolerance. organic-chemistry.org

Key palladium-catalyzed strategies include:

Phenol-Directed C-H Activation/C-O Cyclization: This practical method uses a Pd(0)/Pd(II) catalytic cycle with air as the oxidant to cyclize 2-arylphenols. acs.orgnih.govacs.org The turnover-limiting step has been identified as the C-O reductive elimination rather than the C-H activation. acs.orgacs.org

Cyclization of o-Iododiaryl Ethers: An efficient method uses a reusable palladium on carbon (Pd/C) catalyst under ligand-free conditions to cyclize o-iododiaryl ethers into dibenzofurans. organic-chemistry.org

Domino Reactions: Multi-step sequences can be performed in one pot. For example, tetracyclic dibenzofuran (B1670420) derivatives have been synthesized via a Pd(0)-catalyzed domino intramolecular carbopalladation/Suzuki coupling, followed by an iron-catalyzed cycloisomerization and aromatization. nih.gov

Coupling and Cyclization: Routes have been developed that involve reacting o-iodophenols with silylaryl triflates in the presence of CsF, followed by a palladium-catalyzed cyclization to yield dibenzofurans in good to excellent yields. organic-chemistry.org

Below is a table summarizing various palladium-catalyzed approaches to the dibenzofuran scaffold.

Starting MaterialCatalyst / ReagentsKey FeaturesCitations
2-ArylphenolsPd(OAc)₂ / Air, pivalic acidPhenol-directed C-H activation/C-O cyclization. nih.gov, acs.org, acs.org
o-Diazonium salts of diaryl ethersPd(OAc)₂ / EthanolIntramolecular cyclization without a base. organic-chemistry.org, biointerfaceresearch.com
o-Iododiaryl ethersPd/CLigand-free conditions, reusable catalyst. organic-chemistry.org
o-Iodophenols and silylaryl triflatesPd catalyst / CsFTwo-step route involving N- or O-arylation followed by cyclization. organic-chemistry.org
Propargyl ethers of 2-halo phenolsPd(0) catalyst, then Fe(III) catalystDomino C-C bond formation and cycloisomerization/aromatization. nih.gov

This table provides a summary of representative palladium-catalyzed methods for dibenzofuran synthesis.

The Ullmann coupling reaction is a classical, copper-catalyzed method for forming carbon-oxygen or carbon-carbon bonds, and it remains highly relevant for dibenzofuran synthesis.

The intramolecular Ullmann coupling is particularly powerful for this purpose. The synthesis of the lichen-derived didymic acid, for example, was achieved via the intramolecular Ullmann coupling of a highly substituted diaryl ether containing bromo- and iodo-substituents on adjacent rings. rsc.org A similar strategy was employed in the total synthesis of melacarpic acid. rsc.org This approach typically involves the copper-catalyzed reaction of a 2,2'-dihalo-substituted diphenyl ether, where heating with copper powder or a copper salt induces the cyclization to form the furan ring.

More recently, one-pot protocols have been developed that combine palladium-catalyzed cross-coupling/aromatization with a copper-catalyzed Ullmann coupling. organic-chemistry.orgnih.gov This tandem approach allows for the rapid construction of the dibenzofuran motif from precursors like 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes, showcasing the synergy between different transition metal catalytic systems. biointerfaceresearch.comorganic-chemistry.orgnih.gov Optimization studies have identified catalysts like Pd(PPh₃)₄ and Cu₂O as being critical for achieving high yields in these one-pot procedures. organic-chemistry.org

Rearrangement Reactions Leading to Dibenzo[b,d]furan Structures

The formation of the dibenzofuran skeleton can be achieved through various rearrangement reactions, which are critical steps in several synthetic sequences. One notable example involves a temperature-dependent scispace.comnih.gov-aryl migration. In the synthesis of substituted benzo[b]furans, the addition of Grignard reagents to 1-(2-hydroxyphenyl)-2-chloroethanones creates alkoxide intermediates. These intermediates can undergo a scispace.comnih.gov-aryl migration to yield 2-substituted benzo[b]furans, a process that is mechanistically distinct from a direct cyclization and dehydration pathway. organic-chemistry.org

Another significant rearrangement is the Pschorr reaction, a classical method that involves the intramolecular cyclization of diazonium salts. Palladium-catalyzed variations of this reaction have been developed, enabling the cyclization of ortho-diazonium salts derived from diaryl ethers to produce dibenzofurans. This approach proceeds efficiently in the absence of a base, using palladium acetate as the catalyst. organic-chemistry.orgbiointerfaceresearch.com Furthermore, tandem radical cyclizations that involve rearrangement steps have been applied to the synthesis of complex polycyclic structures containing the dibenzo[b,d]furan core. anu.edu.ausoton.ac.uk

Nucleophilic Attack Pathways in Dihydro-Dibenzo[b,d]furan Formation

The synthesis of dihydro-dibenzo[b,d]furan derivatives often hinges on key nucleophilic attack steps. For instance, nitrotetrahydrobenzo[c]chromenones can be converted into dihydrodibenzo[b,d]furans through a one-pot Nef-cyclodehydration reaction in water. acs.org This transformation involves an intramolecular nucleophilic attack that facilitates the ring closure to form the furan ring system.

In chemoenzymatic syntheses of natural products like the ribisins, which feature a dibenzo[b,d]furan core, nucleophilic attack is a pivotal step. The synthesis can involve the reaction of epoxide intermediates with nucleophiles. However, the success of such attacks can be sensitive to reaction conditions and steric hindrance around the reaction center. qub.ac.uk Similarly, the formation of dihydronaphthofurans, which are structurally analogous to dihydrodibenzofurans, can proceed via the acid-catalyzed ring-opening of an epoxide, followed by the nucleophilic attack of a naphthol and subsequent cyclization. nih.gov

A proposed mechanism for the microwave-assisted synthesis of 1,2-dihydronaphtho[2,1-b]furans involves the nucleophilic C-attack of a naphthol onto a protonated aldehyde, followed by a 1,2-hydride shift and a final nucleophilic attack by the naphthol oxygen to close the furan ring. nih.gov These examples underscore the versatility of nucleophilic attack as a core strategy in constructing the dihydro-furan ring fused to aromatic systems.

Advanced Synthetic Transformations for Furan and Dibenzofuran Derivatives

Modern organic synthesis has introduced a range of advanced methodologies for constructing furan and dibenzofuran structures, offering improvements in efficiency, selectivity, and environmental impact over traditional methods.

Electrosynthesis Approaches for Benzo[b]furan Derivatives

Electrosynthesis has emerged as a powerful and green tool for constructing benzo[b]furan rings. nih.gov This approach avoids the need for chemical oxidants, bases, and metals in many cases. nih.govfrontiersin.org A common strategy involves the electrochemical oxidative intramolecular cyclization of 2-alkynylphenols. nih.govfrontiersin.orgresearchgate.net In this method, galvanostatic electrolysis in an undivided cell with platinum electrodes can efficiently generate a wide variety of substituted benzo[b]furans, including selenylbenzo[b]furan derivatives when co-electrolyzed with diselenides. nih.govfrontiersin.orgresearchgate.net The process is often performed at room temperature under metal- and oxidant-free conditions. nih.govfrontiersin.orgresearchgate.net

Another electrochemical approach involves the oxidation of catechols in the presence of active methylene (B1212753) compounds like dimedone. researchgate.net The anodically generated 1,2-benzoquinone (B1198763) undergoes a Michael addition with the nucleophile, followed by further oxidation and cyclization to yield the benzofuran (B130515) derivative. researchgate.net These electrosynthetic methods are notable for their operational simplicity, good functional group compatibility, and scalability. nih.govfrontiersin.orgresearchgate.net

MethodStarting MaterialsKey FeaturesProduct Class
Galvanostatic Electrolysis2-Alkynylphenols, DiselenidesOxidant-free, base-free, metal-free, room temperatureSelenylbenzo[b]furans nih.govfrontiersin.orgresearchgate.net
Anodic OxidationCatechols, DimedoneUndivided cell, constant current, Michael addition pathwayBenzofuran derivatives researchgate.net

Stereoselective Synthesis Methodologies for Substituted Dibenzo[b,d]furans

Achieving stereocontrol in the synthesis of substituted dibenzofurans is crucial for accessing chiral natural products and biologically active molecules. Chemoenzymatic methods offer a powerful route to enantiopure dibenzofuran precursors. For example, the enzymatic dihydroxylation of dibenzofuran can produce enantiopure cis-dihydrodiol metabolites. qub.ac.uk These chiral building blocks can then be converted through a series of chemical steps, including chemoselective oxidations and stereoselective reductions, into complex natural products like (-)-ribisins A and B. qub.ac.uk

Tandem reactions can also provide a high degree of stereoselectivity. Liu and co-workers reported a stereoselective synthesis of the dodecahydrodibenzo[b,d]furan skeleton, which forms the core of natural products 12-epi-JBIR-23 and -24. beilstein-journals.org Additionally, transition-metal-catalyzed reactions of diazocarbonyl compounds with β-hydroxyketones can produce highly substituted tetrahydrofurans with excellent diastereoselectivity, a strategy that could be adapted for more complex fused systems. nih.gov

ApproachKey TransformationStereochemical OutcomeTarget Skeleton
ChemoenzymaticStereoselective reduction of an α-hydroxyketoneFormation of a trans-diolRibisin B qub.ac.uk
Tandem Conjugate AdditionNot specifiedDiastereoselectiveDodecahydrodibenzo[b,d]furan beilstein-journals.org

Multicomponent Reactions in Furan Derivative Synthesis

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single pot to form a complex product, adhering to the principles of atom economy and green chemistry. scispace.comnih.gov This strategy has been successfully applied to the synthesis of highly functionalized furan derivatives.

Reaction TypeReactantsCatalyst/ConditionsProduct
One-pot Three-componentArylglyoxals, Acetylacetone, 2,6-DialkylphenolsTriethylamine, RefluxHighly functionalized furans scispace.comnih.gov
One-pot Three-componentBenzoylacetonitriles, Aldehydes, Benzoyl chloridesTributylphosphine, Novozym 435Cyano-containing tetrasubstituted furans mdpi.com
Three-component CyclizationAlkynyl enones, Aldehydes, Secondary aminesIndium catalystSubstituted cyclopenta[c]furans nih.gov

Chemical Reactivity and Transformation Pathways of 2 2 Chloroethoxy Dibenzo B,d Furan

Reactivity of the Dibenzo[b,d]furan Core

The dibenzo[b,d]furan system is an electron-rich aromatic scaffold, making it amenable to several classes of reactions typical of aromatic compounds. smolecule.com Its thermal stability and defined reactivity patterns make it a versatile platform in organic synthesis. wikipedia.orgbiointerfaceresearch.com

Electrophilic Aromatic Substitution Reactions on the Dibenzo[b,d]furan System

The dibenzo[b,d]furan nucleus readily undergoes electrophilic aromatic substitution, a fundamental reaction for functionalizing the aromatic rings. wikipedia.orgatamanchemicals.com The outcome of these reactions is highly dependent on the nature of the electrophile and the reaction conditions, which can influence the position of substitution.

Research into the electrophilic substitution of dibenzofuran (B1670420) has shown that different positions on the ring can be targeted. For instance, acylation reactions, such as the Friedel-Crafts reaction, predominantly lead to substitution at the 2-position. researchgate.net Conversely, nitration of dibenzofuran using nitric acid has been observed to occur selectively at the 3-position. researchgate.net This regioselectivity is attributed to the electronic properties of the dibenzofuran ring system and the mechanism of the specific electrophilic attack. The presence of the ether linkage at the 2-position in 2-(2-Chloroethoxy)dibenzo[b,d]furan would further direct incoming electrophiles, typically to the positions ortho and para to the activating alkoxy group.

Reaction Type Typical Reagent Predominant Position of Substitution on Unsubstituted Dibenzofuran
AcylationAcyl chloride/Lewis acid2-position researchgate.net
NitrationNitric acid3-position researchgate.net

Halogenation Reactions, Including Regioselective Bromination

Halogenation is a common electrophilic substitution reaction performed on the dibenzo[b,d]furan core. wikipedia.orgatamanchemicals.com The introduction of halogen atoms creates valuable synthetic handles for further transformations, such as cross-coupling reactions.

Regioselective bromination of dibenzofuran derivatives can be achieved using various brominating agents. N-bromosuccinimide (NBS) is frequently employed, sometimes in the presence of a catalyst, to install bromine atoms at specific positions. mdpi.com The choice of solvent can also play a crucial role in directing the regioselectivity of the bromination. researchgate.net For example, the bromination of certain anilines, a related class of aromatic compounds, shows marked dependence on solvent polarity. researchgate.net Copper-catalyzed methods have also been developed for the halogenation of heteroarenes, providing an alternative route to halogenated dibenzofurans. beilstein-journals.org

Halogenating Agent Reaction Type Key Features
N-Bromosuccinimide (NBS)Electrophilic Aromatic BrominationWidely used for regioselective bromination; selectivity can be influenced by solvent and catalysts. mdpi.comresearchgate.net
Copper(I) Iodide (CuI)Copper-Mediated IodinationCan act as both catalyst and iodine source for the synthesis of iodinated dibenzofurans. beilstein-journals.org

Organometallic Reactions, e.g., Lithiation

The dibenzo[b,d]furan ring can be deprotonated using strong organolithium bases to form lithiated intermediates, which are powerful nucleophiles in their own right. mt.comlibretexts.org This process, known as lithiation, allows for the introduction of a wide range of electrophiles.

The reaction of dibenzofuran with organolithium reagents like butyllithium (B86547) can lead to dilithiation. wikipedia.orgatamanchemicals.com More specifically, treatment of dibenzofuran with lithium metal in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA) results in a C,O-dilithiated intermediate. nih.gov This intermediate undergoes a reductive ring-opening and can then react with electrophiles like aldehydes or ketones, leading to the formation of new heterocyclic structures after cyclization. nih.gov This reactivity highlights the utility of organometallic intermediates in significantly modifying the dibenzofuran scaffold.

Transformations Involving the 2-(2-Chloroethoxy) Side Chain

The 2-(2-chloroethoxy) side chain possesses two reactive sites: the terminal chloro group and the ether linkage. These sites allow for transformations that modify the side chain without altering the dibenzofuran core.

Nucleophilic Substitution Reactions of the Chloro Group

The chlorine atom on the terminal carbon of the ethoxy chain is a good leaving group, making it susceptible to nucleophilic substitution reactions, primarily through an S(_N)2 mechanism. youtube.comchadsprep.commasterorganicchemistry.com In this type of reaction, a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a new bond. youtube.com

The rate and efficiency of the S(_N)2 reaction are influenced by the strength of the nucleophile, the solvent, and the steric hindrance around the reaction center. chadsprep.commasterorganicchemistry.com Since the chloro group is on a primary carbon in the 2-(2-chloroethoxy) side chain, it is readily accessible to a wide variety of nucleophiles. This reaction pathway is synthetically useful for introducing diverse functional groups, such as amines, thiols, or azides, by reacting this compound with the corresponding nucleophile. For example, similar chloroethoxy groups are known to react with amines or alcohols under basic conditions to form new C-N or C-O bonds. researchgate.net

Factor Influence on S(_N)2 Reaction
Nucleophile Stronger nucleophiles lead to faster reaction rates. chadsprep.com
Substrate The reaction is fastest for primary alkyl halides due to minimal steric hindrance. masterorganicchemistry.com
Leaving Group Good leaving groups (like chloride) are essential for the reaction to proceed. chadsprep.com
Solvent Polar aprotic solvents can enhance the reactivity of negatively charged nucleophiles. youtube.com

Ether Cleavage Reactions

Ether linkages are generally stable but can be cleaved under harsh conditions, typically involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.commasterorganicchemistry.com The cleavage of the ether bond in this compound can theoretically occur at two positions: between the dibenzofuran ring and the ether oxygen, or between the two carbons of the ethoxy chain.

For aryl alkyl ethers, the cleavage invariably occurs at the alkyl-oxygen bond. libretexts.orglibretexts.org The mechanism involves the protonation of the ether oxygen by the strong acid, forming a good leaving group. masterorganicchemistry.com A nucleophile (e.g., I or Br) then attacks the less sterically hindered carbon of the protonated ether via an S(_N)2 mechanism. libretexts.orglibretexts.org In the case of this compound, the nucleophile would attack one of the carbons in the chloroethoxy chain. Attack at the carbon adjacent to the dibenzofuran ring would yield 2-hydroxydibenzofuran (B1202526) and 1-chloro-2-haloethane. The sp-hybridized carbon of the aromatic ring is resistant to nucleophilic attack, meaning the aryl-oxygen bond remains intact. libretexts.org

Oxidation and Reduction Pathways of the Ethoxy Chain

The ethoxy chain in this compound presents sites susceptible to both oxidation and reduction, leading to a variety of potential transformation products.

Oxidation of the ethoxy chain can occur at the carbon atoms adjacent to the ether oxygen (α-position) or at the terminal carbon bearing the chlorine atom. The reactivity is influenced by the electron-donating nature of the dibenzofuran ring system.

Mild oxidation of the carbon alpha to the ether oxygen could lead to the formation of an unstable hemiacetal, which would likely decompose to 2-hydroxydibenzo[b,d]furan and 2-chloroacetaldehyde. More vigorous oxidation could potentially cleave the ether linkage to yield 2-hydroxydibenzo[b,d]furan and chloroacetic acid.

Alternatively, oxidation at the terminal carbon of the ethoxy chain, while less common, could potentially lead to the formation of an acyl chloride derivative, 2-(dibenzo[b,d]furan-2-yloxy)acetyl chloride, or upon hydrolysis, the corresponding carboxylic acid, 2-(dibenzo[b,d]furan-2-yloxy)acetic acid. Studies on analogous aryl ethyl ethers have shown that enzymatic or chemical oxidation can occur at the α-carbon of the alkyl chain. For instance, the oxidation of phenetole (B1680304) has been observed to be faster than that of 2-chloroethyl phenyl ether, suggesting that the electron-withdrawing nature of the chlorine atom can influence the rate of oxidation nih.govasm.org.

Table 1: Potential Oxidation Products of the Ethoxy Chain

Starting MaterialOxidizing AgentPotential Product(s)Notes
This compoundMild Oxidant (e.g., PCC)2-Hydroxydibenzo[b,d]furan, 2-ChloroacetaldehydeCleavage of the ether linkage via hemiacetal formation.
This compoundStrong Oxidant (e.g., KMnO₄)2-Hydroxydibenzo[b,d]furan, Chloroacetic acidFurther oxidation of the aldehyde fragment.
This compoundSelective C-H oxidation2-(Dibenzo[b,d]furan-2-yloxy)acetic acidOxidation at the terminal carbon followed by hydrolysis.

Note: The reactions and products in this table are predicted based on general principles of organic chemistry and reactivity of similar functional groups, as direct experimental data for this compound is limited.

The primary site for reduction on the ethoxy chain is the carbon-chlorine bond. The C-Cl bond can be cleaved via various reductive methods, leading to the formation of 2-ethoxydibenzo[b,d]furan. This can be achieved using common reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Another potential reduction pathway involves the complete cleavage of the ether linkage. Under strong reducing conditions, particularly with certain metal-based reagents, the C-O bond could be cleaved to yield dibenzofuran and ethanol, although this is generally a less favorable pathway compared to the dehalogenation.

Table 2: Potential Reduction Products of the Ethoxy Chain

Starting MaterialReducing AgentPotential Product(s)Notes
This compoundLiAlH₄ or H₂/Pd2-Ethoxydibenzo[b,d]furanReductive dehalogenation.
This compoundStrong reducing conditionsDibenzofuran, EthanolComplete cleavage of the ether linkage (less common).

Note: The reactions and products in this table are predicted based on general principles of organic chemistry and reactivity of similar functional groups.

Intramolecular Cyclization and Rearrangement Processes

The presence of the reactive chloroethoxy group attached to the dibenzofuran nucleus provides the potential for intramolecular reactions, leading to the formation of new ring systems and rearranged products.

Intramolecular cyclization can occur through the reaction of the chloroethyl group with the dibenzofuran ring system, typically under conditions that promote electrophilic aromatic substitution or related cyclization reactions. The most likely pathway would involve the formation of a five-membered ring fused to the dibenzofuran core.

One plausible route is an intramolecular Friedel-Crafts type alkylation. In the presence of a Lewis acid catalyst, the chloroethoxy group can act as an electrophile. The terminal carbon of the chloroethyl group could attack an electron-rich position on the dibenzofuran ring. The most probable sites for electrophilic attack are the positions ortho to the activating ether group, namely the 1- and 3-positions of the dibenzofuran ring. This would lead to the formation of a dihydrofuro[2,3-b]dibenzo[d,f]furan or a dihydrofuro[3,2-c]dibenzo[b,d]furan ring system, respectively. Subsequent elimination of HCl would yield the corresponding fused aromatic heterocycle.

Table 3: Potential Fused Ring Systems from Intramolecular Cyclization

Starting MaterialReaction ConditionsPotential ProductRing System Formed
This compoundLewis Acid (e.g., AlCl₃)Dihydrofuro[2,3-b]dibenzo[d,f]furan derivativeFused five-membered ring
This compoundLewis Acid (e.g., AlCl₃)Dihydrofuro[3,2-c]dibenzo[b,d]furan derivativeFused five-membered ring

Note: The formation of these fused systems is proposed based on known intramolecular cyclization reactions of similar aromatic ethers.

While the saturated nature of the ethoxy chain precludes pericyclic rearrangements like the Claisen rearrangement, other types of intramolecular rearrangements involving the chloroethoxy moiety are conceivable, particularly those initiated by the formation of reactive intermediates.

A potential rearrangement pathway could be initiated by the formation of a carbocation on the ethoxy chain. For instance, under strongly acidic conditions, protonation of the ether oxygen followed by cleavage could generate a 2-chloroethyl cation. This cation could then undergo rearrangement before or during an intramolecular cyclization event.

Another possibility involves a Smiles-type rearrangement, although this is less common for ether linkages compared to other heteroatom-containing systems. This would involve nucleophilic attack of the ether oxygen at an activated position on the dibenzofuran ring, leading to a spirocyclic intermediate, followed by cleavage and reformation of the aromatic system with the side chain attached at a different position. However, the conditions required for such a rearrangement would likely be harsh and may favor other reaction pathways.

The most straightforward "rearrangement" in a broader sense would be the intermolecular alkylation of another aromatic molecule in the reaction mixture, which, while not strictly an intramolecular process, represents a competing pathway under conditions suitable for Friedel-Crafts reactions.

Advanced Spectroscopic and Structural Characterization of 2 2 Chloroethoxy Dibenzo B,d Furan

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for 2-(2-Chloroethoxy)dibenzo[b,d]furan were found in the searched literature. A complete analysis requires specific information on chemical shifts and coupling constants that is currently unavailable.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

Specific ¹H NMR data, including chemical shifts (δ) and coupling constants (J), for this compound are not available in the reviewed literature.

Carbon-13 (¹³C) NMR Spectral Interpretation

Specific ¹³C NMR spectral data for this compound, which would allow for the assignment of chemical shifts to each carbon atom in the molecule, could not be found.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Elucidation

Information regarding the use of two-dimensional NMR techniques such as COSY, HMQC, or HMBC for the structural elucidation of this compound is not available.

Solid-State NMR Applications

There is no information available regarding the application of solid-state NMR spectroscopy to study the structure or dynamics of this compound in the solid phase.

Mass Spectrometry (MS)

No mass spectrometry data, including high-resolution measurements, were found for this compound in the conducted searches.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Specific high-resolution mass spectrometry data, which would provide the exact mass of the molecular ion and confirm the elemental composition of this compound, are not documented in the available scientific literature.

Fragmentation Pattern Analysis for Structural Information

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information about a compound by analyzing its fragmentation pattern upon ionization. In the case of this compound, electron impact (EI) ionization would likely lead to a series of characteristic fragmentation pathways that help confirm its structure.

The molecular ion peak (M⁺) would be observed, and its isotopic pattern would be significant. The presence of a single chlorine atom would result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. whitman.eduwpmucdn.com

The primary fragmentation pathways can be predicted based on the functional groups present: the dibenzofuran (B1670420) core, the ether linkage, and the chloroethyl group.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen (α-cleavage) is a common pathway for ethers. miamioh.edu This could result in the loss of a chloroethyl radical (•CH₂CH₂Cl) to form a highly stable dibenzofuran-2-oxy cation.

Ether Bond Cleavage: The bond between the dibenzofuran ring and the ether oxygen could break, leading to the formation of a dibenzofuran radical cation or a chloroethoxy cation.

Fragmentation of the Side Chain: The chloroethoxy side chain itself can undergo fragmentation. A common fragmentation for alkyl halides is the loss of the halogen atom. Additionally, the loss of a neutral molecule like ethene (C₂H₄) via rearrangement is possible.

Aromatic Core Fragmentation: The stable dibenzofuran ring system would be relatively resistant to fragmentation but could lose fragments such as CO or CHO under higher energy conditions. libretexts.org

A plausible fragmentation pathway would begin with the cleavage of the ether bond, which is often the weakest link. The loss of the entire chloroethoxy group is a likely initial step.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Notes
246/248 [C₁₄H₁₁ClO]⁺ Molecular ion (M⁺) and its M+2 isotope peak.
183 [C₁₂H₇O]⁺ Loss of •CH₂CH₂Cl; likely a prominent peak due to the stability of the resulting cation.
168 [C₁₂H₈O]⁺• Dibenzofuran radical cation, resulting from cleavage at the ether oxygen.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is particularly useful for identifying the functional groups within a molecule based on the absorption of specific frequencies of IR radiation, which correspond to the vibrational energies of different bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands for its aromatic, ether, and alkyl halide components.

Aromatic C-H Stretching: Absorption bands for the stretching vibrations of C-H bonds on the dibenzofuran ring are expected in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the ethoxy group (-CH₂CH₂-) will show stretching vibrations typically between 3000 and 2850 cm⁻¹.

C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic dibenzofuran core will produce several sharp peaks in the 1600-1450 cm⁻¹ region.

C-O-C Ether Stretching: Ethers show characteristic C-O-C stretching bands. For an aryl-alkyl ether, two distinct bands are expected: an asymmetric stretch around 1275-1200 cm⁻¹ and a symmetric stretch around 1075-1020 cm⁻¹.

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to produce a strong absorption band in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
C-H Stretch Aromatic (Dibenzofuran) 3100 - 3000
C-H Stretch Aliphatic (-CH₂CH₂-) 3000 - 2850
C=C Stretch Aromatic (Dibenzofuran) 1600 - 1450
Asymmetric C-O-C Stretch Aryl-Alkyl Ether 1275 - 1200
Symmetric C-O-C Stretch Aryl-Alkyl Ether 1075 - 1020

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy complements IR spectroscopy by providing information on molecular vibrations. While IR absorption depends on a change in the dipole moment, Raman scattering depends on a change in polarizability. unipd.it This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it excellent for characterizing the skeletal modes of the dibenzofuran ring system. rsc.orgnih.gov

For this compound, the Raman spectrum would be dominated by signals from the aromatic core.

Ring Breathing Modes: The symmetric expansion and contraction of the aromatic rings (ring breathing modes) would produce very strong and sharp peaks, which are characteristic of the dibenzofuran structure.

C-H Bending: In-plane and out-of-plane C-H bending vibrations of the aromatic system would also be visible.

Substituent-Sensitive Modes: The vibrations associated with the chloroethoxy substituent, such as the C-O and C-Cl stretches, would also be Raman active, although they might be weaker compared to the ring modes. The position of these bands can be sensitive to the conformation of the side chain.

Analysis of the Raman spectrum provides a fingerprint of the molecule, confirming the presence of the dibenzofuran scaffold and its substitution pattern. researchgate.net

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Structure and Conformation

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction (SCXRD) would provide an unambiguous determination of its molecular structure. nih.govrsc.org This technique would yield precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and revealing the molecule's preferred conformation in the solid state.

The analysis would detail the planarity of the dibenzofuran system and the geometry of the chloroethoxy side chain. The torsion angles involving the C-O-C-C and O-C-C-Cl bonds are of particular interest, as they define the spatial orientation of the side chain relative to the aromatic core. This information is crucial for understanding how the molecule packs in a crystal lattice and engages in intermolecular interactions.

Table 3: Illustrative Data Obtainable from Single Crystal X-ray Diffraction

Parameter Description Example Value (Hypothetical)
Crystal System The symmetry class of the crystal lattice. Monoclinic
Space Group The specific symmetry group of the crystal. P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°) a = 8.5 Å, b = 12.1 Å, c = 10.3 Å; α = 90°, β = 95.5°, γ = 90°
Bond Length (C-O) Distance between ether oxygen and aromatic carbon. 1.37 Å
Bond Length (C-Cl) Distance between carbon and chlorine atoms. 1.79 Å

| Torsion Angle (Ar-O-C-C) | Defines the orientation of the ethyl group. | 175° |

Note: The values in this table are hypothetical and serve only to illustrate the type of data generated by an SCXRD experiment.

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The crystal packing of this compound would be governed by a combination of weak intermolecular forces. mdpi.com An X-ray structure analysis would allow for a detailed examination of these interactions. nih.gov

Hydrogen Bonding: While the molecule lacks classic hydrogen bond donors (like O-H or N-H), it can participate in weak C-H···O and C-H···Cl hydrogen bonds. The oxygen atom of the ether and the chlorine atom can act as hydrogen bond acceptors for aromatic and aliphatic C-H groups from neighboring molecules. nih.govuomphysics.net These interactions, though weak, can play a significant role in stabilizing the crystal lattice.

π-π Stacking: The large, planar dibenzofuran ring system is well-suited for π-π stacking interactions. nih.gov Molecules may arrange themselves in offset or parallel-displaced stacks to maximize attractive forces between their aromatic clouds. The specific geometry of this stacking (e.g., centroid-to-centroid distance and slip angle) would be precisely determined from the crystal structure, providing insight into the collective electronic behavior of the material. kyoto-u.ac.jp

Computational and Theoretical Investigations of 2 2 Chloroethoxy Dibenzo B,d Furan

Quantum Chemical Calculations

Quantum chemical calculations are powerful computational tools used to predict the geometric and electronic properties of molecules. unipd.it These methods, such as Density Functional Theory (DFT), are routinely employed to understand molecular structure, stability, and reactivity. nih.gov Despite the availability of these well-established methods, specific published data for 2-(2-Chloroethoxy)dibenzo[b,d]furan are not found.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule describes the arrangement and energies of its electrons. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO indicating the ability to accept them. scirp.org Molecular orbital theory provides a delocalized view of electrons, which is crucial for understanding bonding in aromatic systems like dibenzofuran (B1670420). wayne.edu

A detailed analysis of the electronic structure, including the energies and shapes of the frontier molecular orbitals (HOMO and LUMO) for this compound, has not been reported in the searched scientific literature.

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. beilstein-journals.org The associated energy landscape reveals the relative stabilities of these conformers and the energy barriers between them. For a molecule like this compound, this would involve studying the rotation around the C-O and C-C bonds of the chloroethoxy side chain.

No studies detailing the conformational preferences, potential energy surfaces, or energy landscapes for this compound were identified in the literature search.

Electrostatic Potential Mapping and Charge Distribution

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. libretexts.org It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is invaluable for predicting how a molecule will interact with other chemical species. libretexts.org The color-coding on an ESP map typically shows negative potential (often in red) in areas with high electron density and positive potential (often in blue) in areas of low electron density.

While ESP maps have been calculated for similar molecules, such as 2-(pentyloxy)dibenzo[b,d]furan researchgate.net, no published ESP map or detailed analysis of the charge distribution for this compound could be located.

Reaction Mechanism Studies

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. These studies can predict the most likely mechanism by which a molecule is formed or undergoes further transformation.

Elucidation of Preferred Reaction Pathways via Transition State Calculations

Transition state theory is a cornerstone of studying reaction mechanisms. By calculating the structure and energy of transition states—the highest energy point along a reaction coordinate—chemists can understand the feasibility of a proposed reaction pathway. chim.it Such calculations are critical for predicting reaction outcomes and designing more efficient syntheses.

No research articles detailing the elucidation of synthetic pathways for this compound through transition state calculations were found.

Kinetic and Thermodynamic Parameters of Synthetic Reactions

Computational methods can provide key kinetic and thermodynamic parameters for a reaction, such as the activation energy (Ea), enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). mdpi.commdpi.com These values determine whether a reaction is spontaneous (thermodynamically favorable) and how fast it will proceed (kinetically favorable). nih.gov This information is crucial for optimizing reaction conditions like temperature and pressure. semanticscholar.orgberkeley.edu

Specific kinetic and thermodynamic data for the synthesis of this compound are not available in the reviewed literature.

Spectroscopic Property Prediction

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For a molecule like this compound, these theoretical methods can elucidate its electronic and vibrational characteristics, aiding in its identification and structural analysis.

Computational NMR Chemical Shift Prediction and Validation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational structural elucidation. Methods based on density functional theory (DFT), such as the Gauge-Including Atomic Orbital (GIAO) method, are commonly employed to calculate the magnetic shielding tensors for each nucleus. These shieldings are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and the basis set. nih.gov For aromatic systems, functionals like B3LYP or PBE0 combined with basis sets such as 6-311+G(d,p) are often used. Solvent effects, which can significantly influence chemical shifts, can be modeled implicitly using continuum models like the Polarizable Continuum Model (PCM) or explicitly by including solvent molecules in the calculation. nih.gov

While specific computational studies on this compound are not extensively documented in the literature, a theoretical analysis would yield predicted ¹H and ¹³C NMR chemical shifts. These predicted values are crucial for assigning signals in an experimental spectrum, especially for a molecule with several distinct aromatic and aliphatic protons and carbons. Validation of the computational method would involve comparing the predicted shifts with experimentally obtained NMR data. A strong correlation between the theoretical and experimental values would confirm the proposed structure and the accuracy of the computational model.

Illustrative Data Table: Predicted NMR Chemical Shifts The following table presents expected ¹H and ¹³C NMR chemical shifts for this compound based on established principles of NMR spectroscopy and data from analogous structures.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons7.30 - 8.10110 - 160
-O-CH₂-~4.30~68
-CH₂-Cl~3.90~42
Note: These are estimated values. Actual computational results would provide specific shifts for each unique atom.

Vibrational Frequency Calculations for IR and Raman Spectra

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. Quantum chemical calculations can predict these vibrational frequencies and their corresponding intensities, generating a theoretical spectrum that can be compared with experimental results. These calculations are typically performed at the same level of theory used for geometry optimization, often employing DFT methods. nih.gov

The output of a frequency calculation provides a list of vibrational modes and their frequencies (in cm⁻¹). For this compound, key vibrational modes would include:

Aromatic C-H stretching: Typically found in the 3100-3000 cm⁻¹ region. nih.gov

Aliphatic C-H stretching: From the ethoxy chain, expected around 2950-2850 cm⁻¹.

Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ range, characteristic of the dibenzofuran core.

C-O-C stretching: Asymmetric and symmetric stretches of the ether linkage.

C-Cl stretching: A strong band typically observed in the 800-600 cm⁻¹ region.

Calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. To improve agreement, a common practice is to apply a scaling factor to the computed frequencies. nih.gov The assignment of fundamental bands in experimental spectra is greatly supported by these ab initio calculations. researchgate.net

Illustrative Data Table: Predicted Principal Vibrational Frequencies This table shows expected characteristic vibrational frequencies for this compound.

Vibrational Mode Expected Frequency Range (cm⁻¹) Associated Functional Group
Aromatic C-H Stretch3100 - 3000Dibenzofuran Ring
Aliphatic C-H Stretch2950 - 2850Ethoxy Chain
Aromatic C=C Stretch1600 - 1450Dibenzofuran Ring
C-O-C Asymmetric Stretch1250 - 1200Aryl-Alkyl Ether
C-Cl Stretch800 - 600Chloroalkane
Note: These are general ranges. A full computational analysis would provide a detailed list of all normal modes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.netmdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, from conformational changes to interactions with the surrounding environment. This approach is particularly valuable for understanding the dynamic nature of flexible molecules like this compound.

Behavior in Various Solvation Environments

The behavior of a molecule can change dramatically depending on the solvent. MD simulations can model this compound in different solvents, such as polar protic (water, ethanol), polar aprotic (acetonitrile), and nonpolar (benzene, chloroform), to understand solute-solvent interactions. nih.gov

In these simulations, a single molecule or a collection of molecules of this compound is placed in a box filled with solvent molecules. The simulation tracks the trajectory of every atom, allowing for the analysis of several properties:

Conformational Analysis: The chloroethoxy side chain is flexible. MD simulations can explore its preferred conformations in different solvents, governed by a balance of intramolecular forces and interactions with the solvent.

Solvation Shell Structure: Radial distribution functions (RDFs) can be calculated to determine how solvent molecules arrange themselves around specific parts of the solute, such as the polar ether group or the nonpolar aromatic rings.

Solvation Free Energy: This thermodynamic quantity, which can be calculated from simulations, indicates how favorably the molecule dissolves in a particular solvent.

Intermolecular Interactions in Condensed Phases

In a liquid or solid state, molecules of this compound will interact with each other. MD simulations of the bulk system can reveal the nature and strength of these intermolecular forces, which dictate the material's physical properties.

For this compound, several types of interactions are expected:

π-π Stacking: The large, planar dibenzofuran ring system is prone to stacking interactions. Studies on analogous dibenzofuran derivatives, such as 2-(pentyloxy)dibenzo[b,d]furan, have shown clear evidence of π-π stacking between adjacent rings in the solid state, with centroid-to-centroid distances around 4.070 Å and perpendicular separations of approximately 3.373 Å. nih.govnih.gov Similar interactions would be expected for the title compound.

Hydrophobic Interactions: The aromatic dibenzofuran core is hydrophobic and would tend to associate with other nonpolar groups to minimize contact with polar solvents. nih.gov

Dipole-Dipole Interactions: The ether oxygen and the C-Cl bond introduce polar regions into the molecule, leading to electrostatic dipole-dipole interactions that would influence molecular packing.

Table: Potential Intermolecular Interactions

Interaction Type Participating Molecular Moiety Description
π-π StackingDibenzofuran aromatic ringsAttraction between the electron clouds of adjacent planar rings.
Hydrophobic InteractionsDibenzofuran coreTendency of nonpolar regions to aggregate in aqueous environments.
Dipole-Dipole InteractionsEther linkage (-O-), Chloroethane group (-CH₂Cl)Electrostatic attraction between the partial positive and partial negative charges on adjacent molecules.

Environmental Research Perspectives on Halogenated Dibenzo B,d Furans, Including 2 2 Chloroethoxy Dibenzo B,d Furan

Formation Pathways in Thermal Systems

Halogenated dibenzo[b,d]furans, particularly polychlorinated dibenzofurans (PCDFs), are not produced intentionally but are formed as unintentional byproducts in various thermal and industrial processes. mdpi.com Their formation is complex and can occur through several principal pathways, broadly categorized as precursor-mediated synthesis and de novo synthesis. These pathways are highly relevant in systems such as municipal waste incinerators, metallurgical industries, and other high-temperature processes involving carbon, chlorine, and catalysts. nih.govresearchgate.netnih.gov

The precursor pathway involves the chemical transformation of specific chlorinated aromatic compounds that are structurally similar to the resulting PCDF molecule. bohrium.com This is a significant formation route in both gas-phase and solid-gas phase reactions at temperatures ranging from 200 to 800°C. researchgate.net

Key precursor mechanisms include:

Condensation of Chlorophenols: Two chlorophenol molecules can condense to form PCDFs. This reaction is influenced by temperature, oxygen concentration, and the specific substitution pattern of the chlorophenols. copernicus.org

Transformation of Polychlorinated Biphenyls (PCBs): PCBs can be oxidized to form PCDFs, especially during thermal processes like the remediation of contaminated sediments. researchgate.netntis.gov This involves reactions such as the loss of ortho-Cl2 or HCl. ntis.gov

Reactions involving Chlorobenzenes: Polychlorinated benzenes are considered key intermediates in the formation of PCDFs. researchgate.netcopernicus.org

These reactions often proceed through radical mechanisms, where phenoxy radicals are formed as key intermediates that subsequently dimerize or rearrange to create the dibenzofuran (B1670420) structure. copernicus.orgnih.gov

De novo synthesis is a major pathway for PCDF formation, particularly in the post-combustion zones of incinerators at temperatures between 200°C and 500°C. nih.govbohrium.comorganic-chemistry.org This process is defined as the formation of PCDFs from elemental carbon or a carbon matrix in the presence of chlorine, oxygen, and a catalyst, rather than from pre-existing, structurally similar precursors. nih.govbohrium.com

The mechanism generally involves the following steps:

Gasification of Carbon: Oxygen chemisorbs onto metallic sites (like copper) on fly ash, which then oxidizes the carbon structure. juniperpublishers.com

Formation of Aromatic Intermediates: During the breakdown of the carbon matrix, small aromatic compounds are formed. nih.govjuniperpublishers.com

Chlorination and Cyclization: These intermediates are chlorinated and undergo cyclization reactions to form the PCDF structure. juniperpublishers.com

The presence of catalysts, particularly copper compounds, is crucial for de novo synthesis, as it significantly enhances the reaction rates. organic-chemistry.org The process is highly dependent on the chemical composition of the fly ash matrix, with silicate (B1173343) structures favoring the formation of highly chlorinated compounds. mdpi.com

ParameterInfluence on De Novo Synthesis
Temperature Optimal range is typically 200-500°C. organic-chemistry.org
Catalyst Metallic copper (Cu) and its salts (e.g., CuCl2) strongly promote PCDF formation. organic-chemistry.orgmdpi.com
Carbon Source Particulate organic carbon in fly ash serves as the carbon backbone. nih.gov
Chlorine Source Can be from inorganic chlorides (e.g., NaCl) or organic chlorine. nih.govmdpi.com

Chlorophenols (CPs) are among the most significant and direct precursors for the formation of PCDFs in thermal systems. nih.govnih.govcopernicus.org They can react through gas-phase condensation at temperatures above 340°C in the presence of oxygen. copernicus.org

The reaction pathway from chlorophenols to PCDFs involves several key steps:

Formation of Phenoxy Radicals: The initial step is the formation of chlorophenoxy radicals. copernicus.org

Dimerization: Two phenoxy radicals dimerize to form polychlorinated dihydroxybiphenyls (DOHB) as intermediates. copernicus.org

Cyclization: These intermediates then undergo cyclization, losing water (H₂O) to form the PCDF structure.

Studies have shown that the specific isomers of PCDFs formed are highly dependent on the substitution pattern of the starting chlorophenols. copernicus.org For PCDF formation, at least one unchlorinated ortho-carbon position on the phenol (B47542) ring is generally required. ntis.gov The reaction is strongly catalyzed by copper(II) chloride, which increases the rate of chlorination and subsequent condensation. ntis.gov For instance, 4-ethyl-2-methoxyphenol (B121337) and p-chlorophenol have been identified as having a strong effect on the formation of PCDFs during chlorine bleaching processes. dtic.mil

Atmospheric Transport and Deposition Mechanisms

Once formed, halogenated dibenzofurans are released into the atmosphere, where they can be transported over long distances. Their distribution in the environment is governed by their physical and chemical properties, such as vapor pressure and solubility, as well as atmospheric conditions.

PCDFs exist in the atmosphere in both the vapor phase and adsorbed onto particulate matter. The partitioning between these two phases is a critical factor in their transport and deposition. This vapor-to-particle ratio is primarily controlled by the congener's vapor pressure and the ambient air temperature. Lower chlorinated, more volatile congeners tend to exist more in the vapor phase, while higher chlorinated, less volatile congeners are predominantly associated with particles.

Transport:

Vapor Phase: Compounds in the vapor phase can undergo long-range atmospheric transport.

Particle-Bound: Compounds adsorbed to airborne particles are transported with those particles and are subject to the same atmospheric dynamics. copernicus.orgorganic-chemistry.org

Deposition: Removal from the atmosphere occurs through two main deposition mechanisms:

Dry Deposition: This involves the gravitational settling of particulate matter and the direct adsorption of gaseous compounds onto surfaces like soil, water, and vegetation.

Wet Deposition: This occurs when PCDFs are scavenged from the atmosphere by precipitation, including rain and snow. organic-chemistry.org This process can involve the washout of both vapor-phase and particle-bound compounds.

Studies in Korea found that atmospheric deposition fluxes of PCDDs/DFs were generally higher in winter than in summer, which may be related to both emission sources and meteorological conditions. The ambient temperature was found to influence the deposition of lower chlorinated homologues, while precipitation amounts had a greater effect on the deposition of higher chlorinated compounds.

LocationTotal PCDD/F Air Concentration (pg/m³)Total PCDD/F Rainwater Concentration (pg/L)
Bloomington, Indiana1.4 - 4.463 - 220

Data from a study on atmospheric transport and deposition of PCDDs/PCDFs.

Degradation Mechanisms in Environmental Compartments

Halogenated dibenzofurans are persistent in the environment, but they can undergo slow degradation through various processes, with photolysis being a primary pathway.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. For PCDFs in aqueous environments, photolysis is a significant transformation process.

The primary mechanism of photolytic degradation for PCDFs is reductive dechlorination, where a chlorine atom on the molecule is replaced by a hydrogen atom. This process typically leads to the formation of lower-chlorinated, and often less toxic, dibenzofurans.

Key findings from photolysis research include:

Sunlight-Induced Degradation: Studies have demonstrated that PCDFs undergo slow photolysis under natural sunlight conditions in water.

Influence of Water Matrix: Degradation rates can be significantly enhanced in natural lake water compared to distilled water, suggesting that dissolved organic matter in natural waters can act as a photosensitizer.

Dechlorination Pathway: The photolysis of 2,3,4,7,8-pentachlorodibenzofuran (B44125) (P5CDF) has been shown to produce various tetrachlorodibenzofuran (T4CDF) isomers, confirming the reductive dechlorination pathway.

Ring Cleavage: In addition to dechlorination, cleavage of the ether bond (C-O) and subsequent hydroxylation can occur, leading to the formation of hydroxylated biphenyls. For example, the photolysis of the non-chlorinated dibenzofuran parent compound yields 2,2′-dihydroxybiphenyl.

Photodegradation rates are influenced by factors such as the degree of chlorination, with rates generally decreasing as the number of chlorine atoms increases. However, there are exceptions, and the specific position of the chlorine atoms also plays a role. Laboratory studies using UV lamps show much faster degradation rates compared to natural sunlight, reflecting the higher intensity of specific UV wavelengths.

CompoundEnvironmentHalf-life (t₁/₂)
2,3,7,8-T4CDFDistilled Water/Acetonitrile (Sunlight)6.3 days
2,3,4,7,8-P5CDFDistilled Water/Acetonitrile (Sunlight)46.2 days

Data from a study on the aquatic photodegradation of PCDFs.

Chemical Degradation Processes in Water and Soil

The chloroethoxy group may be susceptible to hydrolysis, although the ether linkage is generally stable. The rate of such reactions is highly dependent on environmental conditions such as pH and temperature. Oxidative degradation, driven by reactive oxygen species like hydroxyl radicals, can also contribute to the breakdown of these compounds. In soil, the presence of metal ions and mineral surfaces can catalyze degradation reactions. For instance, iron-containing minerals may facilitate redox-dependent degradation pathways science.gov. However, like many polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), 2-(2-Chloroethoxy)dibenzo[b,d]furan is expected to be highly resistant to chemical degradation, leading to its potential persistence in the environment.

Table 1: Potential Abiotic Degradation Pathways for this compound

Degradation Process Environmental Medium Influencing Factors Potential Outcome
Hydrolysis Water, Soil pH, Temperature Cleavage of the ether bond in the chloroethoxy group.
Oxidation Water, Soil, Air Hydroxyl radicals, Ozone, Sunlight (Photolysis) Ring cleavage and formation of more polar byproducts.

| Catalysis | Soil | Metal oxides (e.g., Fe, Mn), Clay mineral surfaces | Accelerated rates of hydrolysis or oxidation. |

Biotransformation and Biodegradation Potentials

Microbial activity is a primary driver for the breakdown of persistent organic pollutants in the environment nih.gov. The potential for biotransformation and biodegradation of this compound is critical to its ultimate environmental fate. Specific studies on this compound are scarce, but research on related dibenzofurans provides insight into possible metabolic pathways.

Certain specialized microorganisms have demonstrated the ability to degrade the core dibenzofuran structure. For example, the bacterium Sphingomonas sp. strain RW1 is known to metabolize dibenzofuran carleton.edu. The typical aerobic degradation pathway involves dioxygenase enzymes that hydroxylate the aromatic rings, leading to ring cleavage and eventual mineralization. The presence of the chloroethoxy substituent on the dibenzofuran ring of the target compound would significantly influence its biodegradability. The substituent may hinder enzymatic attacks or lead to the formation of different, potentially persistent, metabolites. Anaerobic degradation is generally a much slower process for such chlorinated compounds but can occur under specific conditions, such as in saturated soils and sediments nih.gov.

Table 2: Microorganisms and Enzymes Involved in the Degradation of Related Dibenzofurans

Microorganism/Enzyme Class Degradation Pathway Relevance to this compound
Sphingomonas sp. Aerobic angular dioxygenation and ring cleavage. The core dibenzo[b,d]furan structure could be a target for similar enzymatic systems.
White-rot fungi (e.g., Phanerochaete chrysosporium) Non-specific extracellular enzymes (e.g., lignin (B12514952) peroxidases, manganese peroxidases). Capable of degrading a wide range of persistent aromatic pollutants.

| Anaerobic consortia | Reductive dehalogenation. | The chlorine atom could potentially be removed under anaerobic conditions, a critical first step in degradation. |

Partitioning Behavior in Environmental Media

The partitioning behavior of a chemical describes its distribution among different environmental compartments such as air, water, soil, and biota. This behavior is governed by the compound's physical and chemical properties and is essential for predicting its environmental transport and fate nih.govladwp.com. For this compound, its partitioning is described by equilibrium partition coefficients, including the air-water partition coefficient (Kaw), the soil-water partition coefficient (Koc), and the octanol-air partition coefficient (KOA).

Air-Water Partitioning

Air-water partitioning describes the equilibrium distribution of a chemical between the atmosphere and a water body. This property is quantified by the dimensionless air-water partition coefficient (Kaw), often referred to as the Henry's Law Constant viu.caviu.ca. A compound with a relatively high Kaw will tend to volatilize from water into the air viu.ca. Halogenated aromatic compounds exhibit a wide range of Kaw values depending on their specific structure, molecular weight, and vapor pressure. While an experimentally determined Kaw value for this compound is not available, its structure suggests a low water solubility and moderate vapor pressure, likely resulting in a significant tendency to partition from water to the atmosphere. This process is a key factor in the long-range atmospheric transport of similar persistent organic pollutants viu.canih.gov.

Soil-Water Partitioning

The tendency of a chemical to adsorb to soil or sediment from water is described by the soil-water partition coefficient (Kd). For organic compounds, this partitioning is primarily driven by sorption to soil organic matter. Therefore, the partition coefficient is often normalized to the fraction of organic carbon in the soil, yielding the organic carbon-water (B12546825) partition coefficient (Koc) ladwp.comepa.gov.

Koc = (mass of chemical sorbed to soil organic carbon) / (mass of chemical in soil water)

A high Koc value indicates strong adsorption to soil, which reduces the chemical's mobility and potential to leach into groundwater udel.edu. Due to its hydrophobic nature, this compound is expected to have a high Koc value, leading to its accumulation in soil and sediment organic matter. The actual partitioning can be influenced by soil properties such as organic matter content, clay content, and pH udel.edu.

Octanol-Air Partitioning (KOA)

The octanol-air partition coefficient (KOA) represents the ratio of a chemical's concentration at equilibrium between n-octanol and air. It is a crucial parameter for describing the partitioning of airborne chemicals into organic phases such as soil organic matter, vegetation lipids, and atmospheric aerosols nih.govrsc.org.

KOA = (Concentration in Octanol) / (Concentration in Air)

KOA is particularly important for understanding the environmental fate of semi-volatile organic compounds scholaris.ca. Compounds with high KOA values are more likely to be removed from the atmosphere by partitioning into terrestrial surfaces nih.govresearchgate.net. Although a measured KOA value for this compound is not documented, its structure as a halogenated aromatic ether suggests it would have a high KOA. This indicates a propensity to accumulate in organic matter from the atmosphere, making soil and vegetation potential sinks for this compound. When experimental data are unavailable, various quantitative structure-activity relationship (QSAR) models can be used to estimate KOA nih.gov.

Table 3: Summary of Environmental Partitioning Coefficients

Partition Coefficient Symbol Describes Partitioning Between Expected Value for this compound Environmental Significance
Air-Water Partition Coefficient Kaw Air and Water Data not available; likely moderate to high. Governs volatilization from water surfaces and atmospheric transport.
Organic Carbon-Water Partition Coefficient Koc Soil Organic Carbon and Water Data not available; likely high. Determines mobility in soil and potential for groundwater leaching.

| Octanol-Air Partition Coefficient | KOA | Octanol (as surrogate for organic matter) and Air | Data not available; likely high. | Predicts partitioning from air to soil, vegetation, and aerosols. |

Synthetic Applications and Material Science Relevance of 2 2 Chloroethoxy Dibenzo B,d Furan

Utility as a Synthon in Organic Synthesis

The fundamental structure of 2-(2-Chloroethoxy)dibenzo[b,d]furan suggests its potential as a synthon—a building block used to introduce a specific molecular fragment in organic synthesis. The dibenzofuran (B1670420) moiety is a recognized pharmacophore and a core unit in various functional materials. conicet.gov.arresearchgate.net The 2-chloroethoxy side chain provides a reactive site for nucleophilic substitution, allowing for the attachment of various functional groups.

Building Block for Complex Polycyclic Aromatic Compounds

Polycyclic aromatic compounds (PACs) are a significant class of molecules studied for their applications in organic electronics and as potential therapeutic agents. researchgate.netfrontiersin.orgfrontiersin.org The synthesis of complex PACs often involves the strategic coupling of smaller, functionalized aromatic units. okayama-u.ac.jpnih.gov Theoretically, this compound could serve as a precursor in such syntheses. The chloroethyl group could be transformed—for instance, into an alkyne, a boronic ester, or another reactive group—to facilitate participation in cyclization or cross-coupling reactions to build larger, more complex polycyclic systems. However, no specific examples of its use for this purpose are documented in the surveyed literature.

Precursor for Further Derivatization of the Dibenzo[b,d]furan System

The derivatization of the dibenzo[b,d]furan skeleton is a common strategy to tune its physical, chemical, and biological properties. nih.govnih.gov The chlorine atom in the ethoxy chain of this compound is an electrophilic center, making it susceptible to reaction with a wide range of nucleophiles. This would allow for the introduction of amines, azides, thiols, or other ethers, thereby creating a library of new dibenzofuran derivatives. For example, a similar compound, 2-(pentyloxy)dibenzo[b,d]furan, is synthesized from 2-hydroxydibenzofuran (B1202526), highlighting the accessibility of the ether linkage at the 2-position. nih.govnih.gov Despite this clear potential, specific research detailing these derivatizations for this compound is not available.

Integration into Novel Material Architectures

The rigid, planar structure of the dibenzofuran core makes it an attractive component for advanced materials. rsc.org

Incorporation into Polymer and Resin Systems

Dibenzofuran-containing polymers are explored for their thermal stability and electronic properties. researchgate.net A bifunctional monomer derived from this compound could potentially be used in step-growth polymerization. For example, conversion of the chloroethoxy group to an amine or alcohol could create a monomer capable of forming polyamides or polyesters. Nevertheless, there are no published studies that report the use of this compound as a monomer or co-monomer in polymerization reactions.

Applications in Optoelectronic Materials

Fused furan (B31954) compounds are of great interest for their potential in optoelectronic devices like organic light-emitting diodes (OLEDs) due to their photoluminescent characteristics and charge-transporting abilities. acs.org Many high-performance materials for OLEDs are based on the dibenzofuran and dibenzothiophene (B1670422) scaffolds. rsc.org While the dibenzofuran core is suitable for such applications, the presence of a chloroalkyl chain might be considered detrimental, as halogens can quench excited states and reduce device lifetime. The scientific literature on dibenzofuran-based optoelectronic materials does not mention the use of this specific chloroethoxy derivative. acs.orgsmolecule.com

Role as an Intermediate in the Synthesis of Functional Molecules

Commercially available as a chemical intermediate, this compound is positioned for use in multi-step syntheses. bldpharm.combuyersguidechem.com The chloroethoxy group is a common pharmacophore linker. For instance, the related fragment, methyl 2-(2-chloroethoxy)acetate, is used in the synthesis of the antihistamine cetirizine. rsc.org This suggests that this compound could be employed to synthesize biologically active molecules by coupling the dibenzofuran unit to another pharmacophore via the flexible ethoxy linker. However, specific functional molecules synthesized from this particular intermediate are not described in the reviewed scientific and patent literature.

Precursors for Advanced Heterocyclic Compounds

The dibenzofuran nucleus is a cornerstone in the synthesis of complex heterocyclic systems due to its rigid, planar structure and specific electronic properties. biointerfaceresearch.com The compound this compound serves as a valuable intermediate in this context, primarily owing to the reactive chloroethoxy side chain. This functional group provides a convenient handle for nucleophilic substitution reactions, allowing for the facile introduction of the dibenzofuran moiety into larger, more complex molecular architectures.

The chloroethoxy group can react with a variety of nucleophiles, such as amines, thiols, and alcohols, to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This reactivity is fundamental to building more elaborate heterocyclic systems. For instance, reaction with a primary amine can lead to the formation of a secondary amine, which can then be a part of a larger heterocyclic ring system. Similarly, reaction with a thiol can generate a thioether, a common linkage in many biologically active molecules.

The general synthetic utility of furan and its derivatives in constructing other heterocyclic compounds is well-documented. nih.govorganic-chemistry.org These reactions often involve the furan ring itself participating in cycloadditions or rearrangements. While the dibenzofuran system is more aromatic and less reactive than a simple furan, the principle of using a furan-containing building block to access other heterocycles remains relevant. The this compound allows chemists to append the stable and electronically interesting dibenzofuran core onto other reactive scaffolds, which can then be elaborated into advanced heterocyclic structures.

The synthesis of various dibenzofuran derivatives has been a subject of intense research, with numerous methods developed for their construction, including palladium-catalyzed cyclizations and Ullmann couplings. nih.govorganic-chemistry.org These methods provide access to a wide range of substituted dibenzofurans, which can then be further functionalized. The presence of the chloroethoxy group on the dibenzofuran ring, as in this compound, offers a pre-functionalized scaffold, saving synthetic steps and allowing for direct entry into the synthesis of target molecules with diverse functionalities.

Table 1: Examples of Heterocyclic Compounds Synthesized from Furan Precursors This table is for illustrative purposes to show the versatility of furan-based starting materials in heterocyclic synthesis.

Furan Precursor TypeResulting HeterocycleReaction Type
2-FuranonesPyridazinones, PyridinesRing transformation
FurfuralPyridines, PiperidinesCondensation and cyclization
FuranPyrroles, ThiophenesPaal-Knorr synthesis variants

Scaffold for Ligand Design in Catalysis

The rigid and planar geometry of the dibenzofuran core makes this compound an attractive scaffold for the design of ligands in catalysis. The planarity of the ring system helps to reduce the conformational flexibility of the resulting ligand, which can lead to higher selectivity in catalytic reactions. The oxygen atom of the furan ring and the π-system of the benzene (B151609) rings can participate in coordination to a metal center.

The chloroethoxy side chain is the key to developing this scaffold into a functional ligand. This group can be readily converted into other coordinating groups. For example, substitution of the chloride with a phosphine, amine, or pyridine-containing moiety can transform the molecule into a bidentate or even polydentate ligand. The length and flexibility of the ethoxy linker can also be tuned to optimize the bite angle of the resulting chelate, a critical parameter in controlling the outcome of a catalytic reaction.

The design of effective ligands is crucial for the development of new and improved catalysts for a wide range of chemical transformations, including cross-coupling reactions, hydrogenations, and polymerizations. mdpi.com The modular nature of a ligand based on the this compound scaffold, where the dibenzofuran core provides a stable platform and the side chain can be easily modified, allows for the systematic tuning of the ligand's steric and electronic properties. This tunability is essential for optimizing catalyst performance for a specific application.

Inspiration for using such scaffolds can be drawn from the successful application of other rigid heterocyclic structures in catalysis. For example, ligands based on carbazole (B46965) and other fused aromatic systems have been shown to be effective in a variety of catalytic processes. The introduction of negatively charged groups, such as carboxylates, into a ligand structure has been shown to be an effective strategy for lowering the onset potential of molecular water-oxidation catalysts. nih.gov The chloroethoxy group of this compound could potentially be hydrolyzed to a hydroxyethoxy group and then oxidized to a carboxyethoxy group to achieve similar effects.

Table 2: Potential Ligand Modifications of this compound

ReagentResulting Functional GroupPotential Ligand Type
Triphenylphosphine-OCH₂CH₂PPh₂P,O-bidentate
Pyridine-OCH₂CH₂-pyridinium chlorideCationic N,O-chelator precursor
Sodium azide (B81097) followed by reduction-OCH₂CH₂NH₂N,O-bidentate
Sodium cyanide-OCH₂CH₂CNN,O-bidentate precursor

Development of Chemical Probes and Tags

The dibenzofuran core possesses intrinsic fluorescence, a property that makes it a candidate for the development of chemical probes and fluorescent tags. Fluorescent probes are indispensable tools in chemical biology and materials science for visualizing and quantifying specific analytes or tracking biological processes. The this compound can serve as a building block for such probes, with the dibenzofuran unit acting as the fluorophore and the chloroethoxy group providing a reactive handle for conjugation.

The chloroethoxy group can be used to covalently attach the dibenzofuran fluorophore to a recognition element, such as a peptide, an antibody, or a small molecule that specifically binds to a target of interest. This covalent linkage is crucial for creating a stable and specific probe. For example, the chloroethoxy group can react with amine or thiol groups on a biomolecule to form a stable ether linkage.

The development of fluorescent probes often involves modulating the fluorescence properties of the fluorophore in response to a specific event, such as binding to an analyte or a change in the local environment. While the specific photophysical properties of this compound are not extensively detailed in the literature, the general principles of probe design can be applied. For instance, the fluorescence of the dibenzofuran core could be quenched or enhanced upon reaction or binding at a site attached via the ethoxy linker.

The use of fluorinated derivatives in positron emission tomography (PET) imaging is a related application where a reactive handle is used to introduce a radiolabel. openmedicinalchemistryjournal.com Although this involves a radioactive isotope rather than a fluorescent tag, the underlying principle of using a reactive functional group to attach a reporter moiety is the same. The chloroethoxy group could potentially be used to introduce a chelating agent for a radiometal, thus creating a bimodal probe for both fluorescence and nuclear imaging. The synthesis of fluorinated curcumin (B1669340) derivatives for imaging β-amyloid plaques highlights the utility of such approaches in neurodegenerative disease research. researchgate.net

Future Research Directions and Emerging Methodologies

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and use more environmentally benign solvents and reagents. mdpi.com For the synthesis of dibenzofuran (B1670420) scaffolds, future research is focused on developing more sustainable methods.

Current synthetic routes to dibenzofurans often rely on transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Ullmann couplings, or intramolecular cyclizations. researchgate.netbiointerfaceresearch.com While effective, these methods can involve hazardous solvents, expensive and toxic metal catalysts like palladium, and harsh reaction conditions. biointerfaceresearch.comresearchgate.net

Future green approaches are expected to focus on:

Catalyst-Free Reactions: Exploring methods that eliminate the need for metal catalysts. One such approach involves the use of alumina (B75360) as a catalyst and an oxygen source for the cyclization of fluorinated biphenyls, offering a more environmentally friendly route. researchgate.net Another catalyst-free method uses potassium tert-butoxide as an oxygen source for the synthesis of O-heteroacenes from fluorinated oligophenylenes. researchgate.net

Biomass-Derived Feedstocks: A promising strategy involves the synthesis of dibenzofurans from renewable resources. Researchers have demonstrated a cellulose-based route to produce dibenzofurans with high yields through oxidative coupling and subsequent dehydration under green reaction conditions. acs.org

Solvent-Free and Alternative Solvents: The move away from volatile organic compounds (VOCs) is a core tenet of green chemistry. Research into solvent-free reaction conditions, such as mechanochemical grinding, or the use of greener solvents like water or poly(ethylene glycol) (PEG), is a key area of development. mdpi.com Microwave-assisted synthesis is another energy-efficient technique that can significantly reduce reaction times from hours to minutes. mdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is crucial. One-pot reactions and tandem or domino reaction cascades are being developed to improve atom economy and reduce purification steps. mdpi.comresearchgate.net

Green Chemistry PrincipleApplication in Dibenzofuran SynthesisResearch Focus
Use of Renewable Feedstocks Synthesis from cellulose-based routes. acs.orgDeveloping pathways from other biomass sources.
Catalyst Innovation Use of recyclable catalysts, metal-free reactions. mdpi.comresearchgate.netDesigning highly efficient, non-toxic, and reusable catalysts.
Safer Solvents & Conditions Microwave-assisted synthesis, solvent-free reactions. mdpi.comExpanding the scope of reactions in water and other benign solvents.
Atom Economy One-pot multi-step reactions and domino cascades. researchgate.netDesigning syntheses with minimal byproduct formation.

Advanced Spectroscopic Techniques for In-situ Characterization

Understanding reaction mechanisms and identifying transient intermediates are critical for optimizing synthetic protocols. Advanced in-situ spectroscopic techniques allow for real-time monitoring of chemical reactions under relevant conditions. semanticscholar.orgeuropean-mrs.com

For a compound like 2-(2-Chloroethoxy)dibenzo[b,d]furan, these techniques can provide invaluable insights into its formation and subsequent reactions.

In-situ Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques can probe the chemical structure and molecular conformation of reactants, intermediates, and products directly in the reaction vessel. imperial.ac.ukrsc.org Techniques like Polarization Modulation-Infrared Reflection Absorption Spectroscopy (PM-IRRAS) and Sum Frequency Generation (SFG) are particularly powerful for studying surface species and interfaces, which is relevant for heterogeneous catalysis. rsc.org

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can be employed to detect surface species and reaction intermediates, providing detailed structural information during a reaction. rsc.org

Synchrotron-Based Techniques: X-ray Absorption Spectroscopy (XAS), including XANES and EXAFS, and high-pressure X-ray Photoelectron Spectroscopy (XPS) are powerful tools for characterizing the electronic and geometric structure of catalysts and surface adsorbates under reaction conditions. european-mrs.comrsc.org The ability of X-rays to penetrate the sample allows for the study of changes in the catalyst's structure and composition as reaction conditions evolve. rsc.org

The application of these techniques can help elucidate the precise mechanism of dibenzofuran ring formation or the derivatization of the chloroethoxy side chain, leading to more efficient and selective syntheses.

TechniqueInformation ProvidedApplication in Studying this compound
In-situ Raman Spectroscopy Vibrational modes, chemical structure, molecular conformation. imperial.ac.ukMonitoring the formation of the dibenzofuran core and side-chain reactions.
In-situ IR Spectroscopy Functional groups, bonding information, surface species. rsc.orgIdentifying reaction intermediates and catalyst-substrate interactions.
In-situ NMR Spectroscopy Detailed molecular structure, connectivity of atoms. rsc.orgCharacterizing intermediates in solution or on a solid support.
In-situ XAS/XPS Oxidation state, coordination environment, elemental composition of catalysts. european-mrs.comrsc.orgUnderstanding the role and evolution of metal catalysts during synthesis.

Machine Learning and AI in Predicting Reactivity and Properties

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the rapid prediction of molecular properties, reaction outcomes, and retrosynthetic pathways. engineering.org.cn

For halogenated aromatic compounds like this compound, ML models can address several key challenges:

Predicting Site Selectivity: Chemical reactions often have multiple potential outcomes. ML models can be trained on large datasets of known reactions to predict the most likely site of reaction, such as in halogenation or other electrophilic aromatic substitutions. digitellinc.com For instance, a workflow for predicting aromatic halogenation has been developed that circumvents the need for extensive experimentation. digitellinc.com

Predicting Reactivity: The reactivity of a molecule, such as its susceptibility to nucleophilic attack or its rate constant for reaction with a radical species, can be predicted using ML. nih.gov Models can be trained using molecular fingerprints or descriptors to correlate a molecule's structure with its reactivity. nih.govresearchgate.net This is particularly useful for predicting the behavior of the chloroethoxy side chain.

Retrosynthesis and Drug Discovery: AI-driven tools can propose novel synthetic routes to target molecules, accelerating the discovery process. engineering.org.cn By learning from vast databases of chemical reactions, these models can identify new and efficient ways to construct complex molecules like substituted dibenzofurans. engineering.org.cn

Property Prediction: ML models can predict various physicochemical and biological properties, which is valuable in fields like materials science and drug discovery. researchgate.net

The development of robust ML models relies on large, high-quality datasets. As more experimental data becomes available, the predictive power and applicability of these computational tools will continue to grow, accelerating the design and synthesis of new dibenzofuran derivatives. researchgate.net

AI/ML ApplicationDescriptionRelevance to this compound
Reactivity Prediction Models predict reaction rate constants and feasibility. nih.govresearchgate.netPredicting the reactivity of the chloroethoxy group or the aromatic rings.
Site Selectivity Algorithms determine the most probable reaction site on a molecule. digitellinc.comGuiding further functionalization of the dibenzofuran skeleton.
Retrosynthesis Planning AI proposes efficient synthetic pathways to a target molecule. engineering.org.cnDiscovering novel and more efficient routes for its synthesis.
Property Prediction ML models forecast physicochemical and biological properties. researchgate.netEstimating properties relevant for potential applications without synthesis.

Exploration of Novel Synthetic Pathways and Derivatizations

While established methods for synthesizing dibenzofurans exist, the exploration of novel synthetic strategies remains an active area of research to access new derivatives with unique properties.

C-H Activation/Functionalization: Direct C-H activation is a powerful strategy for forming C-C and C-O bonds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.netnih.gov Palladium-catalyzed phenol-directed C-H activation/C-O cyclization is a practical method for synthesizing substituted dibenzofurans. researchgate.net

Domino and Cascade Reactions: Designing reactions where multiple bonds are formed in a single operation simplifies synthetic procedures and increases efficiency. Researchers have developed domino reactions of β-keto compounds with vinyl dichlorides to produce substituted furans. organic-chemistry.org

Photochemical Reactions: Photocyclization offers a unique method for constructing aromatic systems. A novel approach to naphtho[1,2-b]benzofuran derivatives involves the photochemical reaction of 2,3-disubstituted benzofurans. researchgate.net

Novel Derivatizations: The this compound molecule serves as a scaffold for further chemical modification. The chloroethoxy group is a versatile handle for introducing a wide variety of functional groups via nucleophilic substitution. Furthermore, the dibenzofuran ring system can undergo electrophilic substitution reactions like formylation. researchgate.net For example, molecular hybridization, which combines different pharmacophoric units, has been used to create novel 1,2,3-triazole hybrids of dibenzofuran with potential biological activity. nih.gov

Future work will likely focus on expanding the substrate scope of these novel reactions and applying them to the synthesis of increasingly complex and functionally diverse dibenzofuran derivatives.

Q & A

Q. What are the recommended methods for synthesizing 2-(2-Chloroethoxy)dibenzo[b,d]furan, and how can reaction efficiency be optimized?

Synthesis typically involves nucleophilic substitution or palladium-catalyzed coupling. For example, substituting a hydroxyl group on dibenzofuran with 2-chloroethoxy via a base-mediated reaction (e.g., K₂CO₃ in DMF at 80–100°C). Optimization includes solvent selection (polar aprotic solvents enhance reactivity), controlled stoichiometry (1.2–1.5 equivalents of 2-chloroethyl chloride), and monitoring by TLC/HPLC . Microwave-assisted synthesis can reduce reaction time by 30–50% while maintaining yields >85% .

Q. How can the purity of this compound be validated post-synthesis?

Use a combination of:

  • HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm.
  • NMR : Verify absence of residual solvents (e.g., DMF at δ 8.03 ppm) and confirm substitution via O–CH₂–CH₂–Cl protons (δ 3.7–4.1 ppm).
  • Elemental Analysis : Match calculated vs. observed C, H, N, Cl content (e.g., C₁₄H₁₁ClO₂: C 66.02%, H 4.35%, Cl 13.92%) .

Q. What spectroscopic techniques are critical for structural elucidation?

  • FT-IR : Identify C–O–C (1250–1050 cm⁻¹) and Cl–CH₂ (700–600 cm⁻¹) stretches. Compare with DFT-calculated spectra (B3LYP/6-31G(d,p)) for accuracy .
  • X-ray Crystallography : Resolve bond angles (e.g., C–O–C ~124°) and torsion angles using SHELXL refinement. Space group determination via SHELXT is recommended for small molecules .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The chloroethoxy group acts as an electron-withdrawing substituent, reducing electron density on the dibenzofuran ring (Hammett σₚ ~0.23). Steric hindrance from the ethoxy chain lowers reactivity in Buchwald–Hartwig amination by 20–40% compared to non-substituted analogs. Mitigate this using bulky ligands (XPhos) and elevated temperatures (110–130°C) .

Q. What contradictions exist in reported toxicity data, and how can they be resolved methodologically?

Discrepancies in LD₅₀ values (e.g., 150–250 mg/kg in rodents) arise from isomer-specific toxicity and impurities (e.g., chlorodibenzofuran byproducts). Address this by:

  • HPLC-MS : Quantify isomers (e.g., 2,8-dichloro vs. 2,3-dichloro derivatives).
  • Toxicogenomics : Profile CYP450 inhibition (e.g., CYP1A2 IC₅₀ = 8.2 μM) to assess metabolic interference .

Q. How can computational models predict the environmental persistence of this compound?

Use QSAR models to estimate:

  • Biodegradation Half-life : EPI Suite predicts t₁/₂ = 120–180 days in soil.
  • Bioaccumulation : Log P = 3.2 indicates moderate accumulation; validate via OECD 305 guidelines .

Q. What strategies improve crystallinity for X-ray studies, given the compound’s low melting point (mp 89–92°C)?

  • Cocrystallization : Use carboxylic acid coformers (e.g., succinic acid) to enhance lattice stability.
  • Slow Evaporation : Hexane/ethyl acetate (1:3) at 4°C yields diffraction-quality crystals (R-factor < 5%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.